molecular formula C26H27N3O2 B2610824 2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide CAS No. 497060-34-1

2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B2610824
CAS No.: 497060-34-1
M. Wt: 413.521
InChI Key: LQUPTHMJKRBXDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole ring could be formed using a Fischer indole synthesis, while the pyridine ring could be formed using a Chichibabin pyridine synthesis. The tert-butylphenoxy group could be introduced using a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have a large number of atoms and several rings, which could lead to a variety of possible conformations. The presence of the indole and pyridine rings could also result in interesting electronic properties .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a wide variety of chemical reactions. The reactivity would likely be influenced by the presence of the indole and pyridine rings, as well as the tert-butylphenoxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the indole and pyridine rings could influence its solubility, while the tert-butylphenoxy group could affect its reactivity .

Scientific Research Applications

Chemical Modification and Pharmacological Profile

2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide belongs to a class of compounds that have been explored for their potential in modifying existing pharmacological profiles. For instance, analogs of this compound, where the pyridine ring is replaced with different scaffolds, have been synthesized to improve pharmacological profiles, particularly in the context of chronic pain management (Nie et al., 2020).

Synthesis Techniques

The synthesis methods for compounds like this compound have been a focus of research. One study describes the synthesis of related compounds through the reaction of N-alkyl-4-chloro-2-pyridine carboxamides (Pan Qing-cai, 2010). Another study emphasizes the use of microwave-assisted conditions to improve reaction times and yields for similar compounds (Su et al., 2009).

Potential Biological Activities

There's interest in the biological activities of compounds structurally related to this compound. For instance, studies on indole derivatives, which share structural similarities, have shown significant antimicrobial activities (Anekal & Biradar, 2012). This indicates potential applications in the development of new antimicrobial agents.

Catalytic Applications

The compound's analogs have been used in catalytic applications, such as in the synthesis of poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, showcasing their utility in organic synthesis and polymer chemistry (Mennenga et al., 2015).

Electronic and Structural Properties

Studies on derivatives of this compound have also explored their photophysical, thermal, and structural properties. Such research is crucial for applications in materials science and electronics (Ozser et al., 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as studies to determine its physical and chemical properties, biological activity, and potential applications .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-26(2,3)19-10-12-20(13-11-19)31-25-22(8-6-15-28-25)24(30)27-16-14-18-17-29-23-9-5-4-7-21(18)23/h4-13,15,17,29H,14,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUPTHMJKRBXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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